1-(2-Amino-6-(methylthio)phenyl)propan-1-one
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Overview
Description
1-(2-Amino-6-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H13NOS and a molecular weight of 195.28 g/mol . This compound is characterized by the presence of an amino group, a methylthio group, and a propanone moiety attached to a phenyl ring. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-6-(methylthio)phenyl)propan-1-one typically involves the reaction of 2-amino-6-(methylthio)benzaldehyde with a suitable ketone under acidic or basic conditions. The reaction can be catalyzed by various reagents such as acids, bases, or transition metal catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-6-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Amino-6-(methylthio)phenyl)propan-1-one has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-(2-Amino-6-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and methylthio groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-(2-Amino-6-(methylthio)phenyl)propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NOS |
---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
1-(2-amino-6-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H13NOS/c1-3-8(12)10-7(11)5-4-6-9(10)13-2/h4-6H,3,11H2,1-2H3 |
InChI Key |
VNMUCAVVZNMOCR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=CC=C1SC)N |
Origin of Product |
United States |
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